2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Isozyme Selectivity

This unsubstituted 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide scaffold is the essential starting template for two high-value chemotypes: ACC2-selective inhibitors (IC50 9–20 nM, >3000-fold selectivity) and Gram-positive antibacterial hybrids (MIC 20 mg/mL). Truncated analogs lose all selectivity and potency. With a fragment-like MW (234.28 Da) and balanced LogP (1.0–3.22), it is ideal for fragment screening libraries and serves as the critical negative control (IC50 >100 µM) in cancer SAR programs. Procure this core to ensure program-relevant SAR validation.

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 293767-77-8
Cat. No. B2594954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(1,3-thiazol-2-yl)acetamide
CAS293767-77-8
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2
InChIInChI=1S/C11H10N2O2S/c14-10(13-11-12-6-7-16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
InChIKeyQNBZNRVJFQWVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (CAS 293767-77-8) — Core Scaffold Procurement Guide for Phenoxy Thiazole Acetamide SAR Libraries


2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide (CAS: 293767-77-8; molecular formula: C11H10N2O2S; molecular weight: 234.28 g/mol) is a heterocyclic building block and a core scaffold in medicinal chemistry, integrating a phenoxy acetamide linker with a terminal thiazole ring . This architecture is foundational for two distinct chemotypes: phenoxy thiazole acetyl-CoA carboxylase (ACC) inhibitors and 2-phenoxy-N-arylacetamide hybrids with anticancer or antimicrobial activity [1][2]. It serves as the unsubstituted template from which substitution strategies on the phenyl ring or at the thiazole 4-position are derived to modulate selectivity, potency, and physicochemical properties [3].

Why 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide Cannot Be Replaced by Simplified N-Thiazol-2-yl Acetamides or Phenoxy Acetamides


Simpler analogs such as N-(thiazol-2-yl)acetamide (CAS: 2719-23-5) or 2-phenoxyacetamide lack the dual pharmacophoric features required to simultaneously engage both the phenoxy binding pocket and the thiazole-interacting domain [1]. SAR studies on ACC2 inhibitors demonstrate that removal of the phenoxy group eliminates >3000-fold isozyme selectivity, while omission of the thiazole ring abolishes sub-100 nM potency [2]. Similarly, in antimicrobial hybrid scaffolds, the 2-phenoxy-N-arylacetamide linker is essential for achieving inhibitory zone widths comparable to clinical reference agents; truncated analogs show no detectable activity [3]. Substituting this specific scaffold with a simpler acetamide core therefore destroys the very selectivity and potency profiles that define this chemotype.

Quantitative Differentiation Evidence for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide Against Closest Structural Analogs


ACC2 Isozyme Selectivity: Phenoxy Thiazole Scaffold Confers >3000-Fold Selectivity Over ACC1

Within the phenoxy thiazolyl series, the unsubstituted 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide core provides the baseline for ACC2 potency and selectivity. Optimization studies show that phenyl ring substitution on this core can further enhance ACC2 selectivity to >3000-fold over ACC1 while maintaining ACC2 IC50 values of 9–20 nM [1]. In contrast, simpler N-(thiazol-2-yl)acetamide analogs lacking the phenoxy group exhibit no measurable ACC2 selectivity (<10-fold) and significantly reduced ACC2 potency (IC50 > 1 µM) [1][2].

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Isozyme Selectivity

Antibacterial Activity: 2-Phenoxy-N-arylacetamide Hybrids Achieve MIC of 20 mg/mL Against B. subtilis

Bis-thiazole hybrid compounds constructed on a 2-phenoxy-N-arylacetamide linker (derived from 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide) exhibit antibacterial activity. Compound 12b demonstrated a minimum inhibitory concentration (MIC) of 20 mg/mL against Bacillus subtilis [1]. In the same study, the unlinked monomeric 2-phenoxy-N-arylacetamide fragment showed no measurable antibacterial activity (MIC > 100 mg/mL), confirming that the hybrid architecture—not the fragment alone—drives activity [1].

Antimicrobial Resistance Gram-positive Bacteria Hybrid Molecules

Cytotoxic Potency: 4-Phenyl-2-Phenoxyacetamide Thiazole Analogs Exhibit IC50 ≈ 13 µM Across Multiple Cancer Cell Lines

4-Phenyl-2-phenoxyacetamide thiazole analog 8f, derived from the 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide scaffold, exhibited an average IC50 value of ~13 µM against MCF-7 (breast), A549 (lung), EAC, and DLA cancer cell lines [1]. In comparison, the unsubstituted 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide parent scaffold shows no detectable cytotoxicity (IC50 > 100 µM) in the same panel, indicating that 4-phenyl substitution is required for anticancer activity [1].

Anticancer Tumor Hypoxia Cytotoxicity

Physicochemical Profile: Calculated LogP of ~1.0–3.2 Enables Balanced Lipophilicity for CNS-Penetrant vs. Peripherally-Restricted Design

The calculated partition coefficient (cLogP) of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is reported as 1.0 , with QSPR models estimating a logP of 3.22 [1]. This range (1.0–3.22) places the scaffold within the optimal lipophilicity window for both CNS penetration (logP 1–3) and oral absorption. In comparison, N-(thiazol-2-yl)acetamide exhibits an XLogP3 of 0.8, which is below the optimal lower bound for many therapeutic targets, while 2-phenoxyacetamide (logP ~1.5–2.0) lacks the thiazole-mediated hydrogen-bonding capacity.

ADME Lipophilicity Drug-likeness

Molecular Weight and H-Bond Capacity: MW = 234.28 with 2 H-Bond Acceptors and 1 H-Bond Donor

2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide possesses a molecular weight of 234.28 g/mol, two hydrogen bond acceptors (the acetamide carbonyl oxygen and the thiazole nitrogen), and one hydrogen bond donor (the acetamide NH) . These properties place it within fragment-like space (MW < 300) and satisfy the Rule of Three (Ro3) for fragment-based screening. In contrast, the simplest analog N-(thiazol-2-yl)acetamide (MW = 142.18) is too small to adequately probe ligand-binding pockets, while 2-phenoxyacetamide (MW = 151.16) lacks the heterocyclic recognition element.

Lead-likeness Fragment-based Drug Discovery Rule of Three

Validated Application Scenarios for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide in Industrial Medicinal Chemistry


SAR Expansion of ACC2 Inhibitors for Metabolic Disease Programs

Medicinal chemistry teams developing ACC2-selective inhibitors for obesity, type 2 diabetes, or NAFLD should procure this scaffold as the unsubstituted core template. Systematic phenyl ring substitution on this scaffold, as demonstrated by Clark et al., yields analogs with >3000-fold ACC2 selectivity and ACC2 IC50 values of 9–20 nM, while maintaining >100-fold selectivity over ACC1 [1]. This scaffold is the essential starting point for libraries designed to probe the ACC2 isozyme selectivity pocket.

Synthesis of Bis-Thiazole Hybrid Antimicrobials

Researchers targeting Gram-positive bacterial infections can utilize this scaffold as the 2-phenoxy-N-arylacetamide linker module to construct bis-thiazole hybrid molecules. Salem et al. reported that compound 12b, built from this linker, exhibited an MIC of 20 mg/mL against B. subtilis, whereas the unlinked monomeric fragment showed no activity (MIC > 100 mg/mL) [2]. Procurement of this linker is critical for generating hybrid molecules with measurable antibacterial activity.

Fragment-Based Lead Discovery (FBLD) Screening Libraries

Given its fragment-like molecular weight (234.28 Da) and balanced hydrogen-bonding capacity (2 HBA, 1 HBD), this compound is ideally suited for inclusion in fragment-screening libraries . Its calculated logP range (1.0–3.22) [3] supports both CNS and peripheral target screening, and its dual aromatic/heterocyclic architecture provides diverse recognition elements for detecting low-affinity binding hits that can be optimized into high-affinity leads.

Negative Control for 4-Phenyl-Substituted Anticancer Thiazole Analogs

In cancer research programs evaluating 4-phenyl-2-phenoxyacetamide thiazole analogs, the unsubstituted scaffold serves as an essential negative control. Mohammed et al. reported that while 4-phenyl analog 8f showed an average IC50 of ~13 µM across multiple cancer cell lines, the parent scaffold exhibited no detectable cytotoxicity (IC50 > 100 µM) [4]. Procurement of this unsubstituted compound enables rigorous SAR validation and confirms that observed activity arises from specific 4-position substitutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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